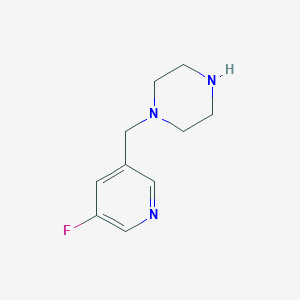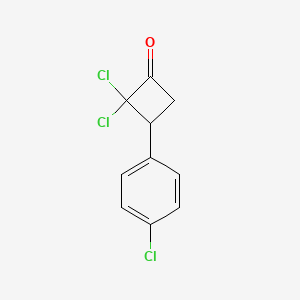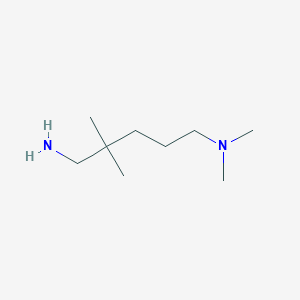
n1,n1,4,4-Tetramethylpentane-1,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n1,n1,4,4-Tetramethylpentane-1,5-diamine is a versatile and highly pure chemical compound with the molecular formula C9H22N2 and a molecular weight of 158.28 g/mol . This compound is known for its unique structural features and exceptional quality, making it valuable for researchers and scientists across various fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n1,n1,4,4-Tetramethylpentane-1,5-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 4,4-dimethylpentan-1,5-diamine with methylating agents to introduce the tetramethyl groups . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
n1,n1,4,4-Tetramethylpentane-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce different amine derivatives .
Aplicaciones Científicas De Investigación
n1,n1,4,4-Tetramethylpentane-1,5-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which n1,n1,4,4-Tetramethylpentane-1,5-diamine exerts its effects involves interactions with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-Tetramethyl-1,4-butanediamine: A similar compound with a different carbon chain length.
N,N,N’,N’-Tetramethyl-1,3-propanediamine: Another related compound with a shorter carbon chain.
Uniqueness
n1,n1,4,4-Tetramethylpentane-1,5-diamine is unique due to its specific structural features, including the tetramethyl groups and the pentane backbone. These features contribute to its distinct chemical properties and reactivity, making it valuable for various applications .
Propiedades
Fórmula molecular |
C9H22N2 |
|---|---|
Peso molecular |
158.28 g/mol |
Nombre IUPAC |
N',N',2,2-tetramethylpentane-1,5-diamine |
InChI |
InChI=1S/C9H22N2/c1-9(2,8-10)6-5-7-11(3)4/h5-8,10H2,1-4H3 |
Clave InChI |
FTXUCFVLGFJCCS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCCN(C)C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


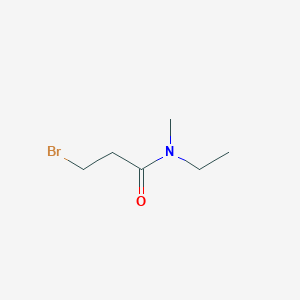
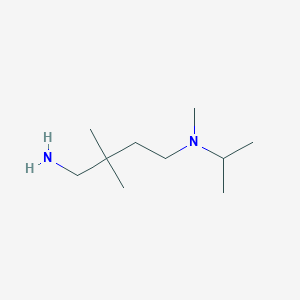
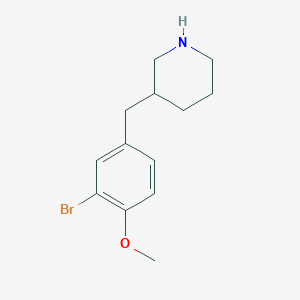
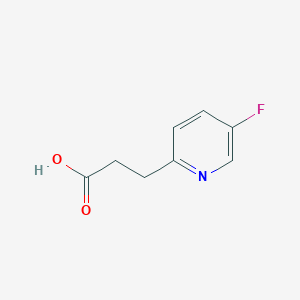


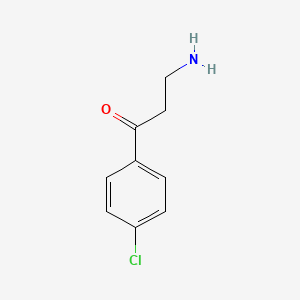
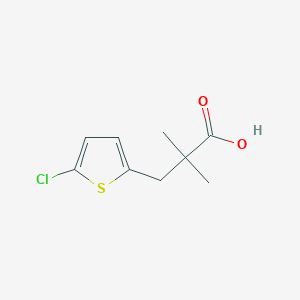
![(1S)-2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13606523.png)


![rac-methyl(1R,3R,5R)-6-azabicyclo[3.2.1]octane-3-carboxylatehydrochloride](/img/structure/B13606554.png)
